REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]([C:11]1[S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[CH:12]=1)=[O:10])(C)(C)C.CCOC(C)=O.[ClH:27]>O1CCOCC1>[ClH:27].[NH2:7][CH2:8][C:9]([C:11]1[S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[CH:12]=1)=[O:10] |f:4.5|
|
Name
|
(2-Benzo[b]thiophen-2-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester
|
Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC(=O)C1=CC2=C(S1)C=CC=C2)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
to stir overnight with a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
forming
|
Type
|
CUSTOM
|
Details
|
The precipitate was triturated with 3×10 mL of EtOAc
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)C1=CC2=C(S1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |